COX-2 Selectivity Index: Benchmarking Against Unsubstituted Parent Scaffold and 5-OMe Analog
In a systematic SAR study of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives, the compound with a hydrogen substituent at C5 (the direct analog of the target compound) exhibited a COX-2 selectivity index of 173.9, derived from IC50 values of 0.17 µM for COX-2 and 29.56 µM for COX-1. This positions the target scaffold as a potent and selective COX-2 inhibitor, though optimization at C5 (e.g., with methoxy) can further enhance selectivity to 291.2 [1]. The data underscore that the 5-aryl methylsulfonyl phenyl indole core provides a robust selectivity profile that can be tuned through peripheral substitution.
| Evidence Dimension | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.17 µM; COX-1 IC50 = 29.56 µM; SI = 173.9 |
| Comparator Or Baseline | 5-OMe substituted analog: COX-2 IC50 = 0.12 µM; COX-1 IC50 = 34.94 µM; SI = 291.2 |
| Quantified Difference | SI = 173.9 (target analog) vs. SI = 291.2 (5-OMe analog); difference of 117.3 units |
| Conditions | In vitro COX-1/COX-2 isozyme inhibition assay (enzyme immunoassay) |
Why This Matters
The high baseline selectivity of the unsubstituted C5 scaffold confirms that the core architecture alone confers significant COX-2 preference, making it a reliable starting point for hit-to-lead campaigns where further optimization can yield even more selective inhibitors.
- [1] Zarghi, A., Tahghighi, A., Soleimani, Z., Daraie, B., Dadrass, O. G., & Hedayati, M. (2008). Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. Scientia Pharmaceutica, 76(3), 361-376. View Source
